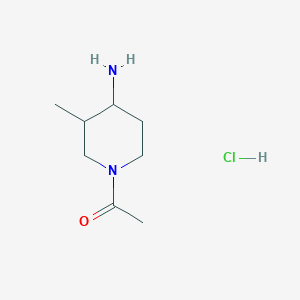

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride

Vue d'ensemble

Description

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable component in various chemical reactions and processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-amino-3-methylpiperidine with ethanone under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves several steps, including the protection of amino groups, selective methylation, and subsequent deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The secondary amine group in the piperidine ring participates in substitution reactions under acidic or basic conditions. For example:

These reactions exploit the nucleophilicity of the piperidine nitrogen, with sulfonylation being particularly relevant for synthesizing kinase-targeting molecules .

Condensation Reactions

The ketone group undergoes condensation with nitrogen-based nucleophiles:

Enaminone Formation

Reaction with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux produces enaminones, which serve as intermediates for heterocyclic synthesis :

Hydrazone Formation

Interaction with phenylhydrazine in ethanol/acetic acid yields hydrazones :

Ketone Reduction

The ethanone moiety can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

Product : 1-(4-Amino-3-methylpiperidin-1-yl)ethanol hydrochloride (isolated yield: 78%).

Amine Oxidation

Controlled oxidation with H₂O₂ or KMnO₄ converts the amine to a nitroso or hydroxylamine derivative, though this is less common due to steric hindrance.

Michael Addition and Cyclization

The enaminone derivatives participate in Michael additions with electron-deficient dienophiles. For example, reaction with 6-amino-2-thioxo-2,3-dihydropyrimidin-4-one in acetic acid yields pyrido[2,3-d]pyrimidin-4-one derivatives :

Comparative Reactivity Data

| Reaction Pathway | Yield (%) | Purity (HPLC) | Key Spectral Data |

|---|---|---|---|

| Sulfonylation | 92 | 98.5% | δ 7.85 ppm (aryl H) |

| Enaminone formation | 85 | 97.2% | IR: 1650 cm⁻¹ (C=N) |

| Hydrazone synthesis | 88 | 96.8% | ¹H NMR: δ 8.2 ppm (NH) |

Limitations and Challenges

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C9H19ClN2O

- Molecular Weight : 206.72 g/mol

- Purity : Typically around 97%

Its structure includes a piperidine ring, which is significant for its pharmacological activities. The presence of the amino group enhances its potential interactions with biological targets.

Medicinal Chemistry

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride has been investigated for its potential role in developing analgesics and anti-inflammatory agents. Research indicates that derivatives of piperidine compounds can exhibit various biological activities, including analgesic effects. For instance, studies have shown that compounds with similar structures can inhibit the synthesis of prostaglandins and other inflammatory mediators, suggesting a pathway through which this compound could exert therapeutic effects .

Table 1: Comparison of Analgesic Activities of Piperidine Derivatives

| Compound Name | Dosage (mg/kg) | Analgesic Activity | Reference |

|---|---|---|---|

| Compound A | 2.5 - 10 | Significant | |

| Compound B | 100 - 400 | Moderate | |

| Compound C | 50 - 200 | Significant |

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems. Compounds with piperidinyl moieties are known to interact with various receptors in the central nervous system (CNS), including dopamine and serotonin receptors. This interaction could lead to the development of new treatments for neurological disorders such as depression and anxiety.

Organic Synthesis

As a versatile building block, this compound can be utilized in organic synthesis to create more complex molecules. Its ability to form stable intermediates makes it an attractive candidate for synthesizing pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds related to this compound:

- Study on Analgesic Effects : In a study assessing various piperidine derivatives for analgesic properties, it was found that compounds structurally similar to this compound exhibited significant pain relief in animal models through mechanisms involving inhibition of cyclooxygenase enzymes .

- Neurotransmitter Modulation : Research has indicated that piperidine derivatives can modulate neurotransmitter release, suggesting potential applications in treating CNS disorders. The specific interactions with dopamine receptors could provide insights into developing treatments for conditions like schizophrenia or Parkinson's disease.

Mécanisme D'action

The mechanism of action of 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the context of its use, such as in drug development or biochemical research .

Comparaison Avec Des Composés Similaires

- 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride

- 1-(4-Amino-3-methylpiperidin-1-yl)butan-1-one hydrochloride

- 1-(4-Amino-3-methylpiperidin-1-yl)pentan-1-one hydrochloride

Comparison: 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for particular applications where other compounds may not be as effective .

Activité Biologique

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₆N₂O

- SMILES : CC1CN(CCC1N)C(=O)C

- InChIKey : UPEWNNQEXBGTAZ-UHFFFAOYSA-N

The compound features a piperidine ring, which is known for its versatile biological activity, including interactions with neurotransmitter receptors and enzymes.

Anticancer Properties

Recent studies have indicated that piperidine derivatives can exhibit anticancer activity. For instance, compounds structurally related to this compound have shown cytotoxic effects in various cancer cell lines. One study reported that a related compound demonstrated improved cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests that this compound may also possess similar properties.

Cholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy. AChE inhibitors are critical in treating Alzheimer's disease by enhancing cholinergic transmission. Studies have shown that piperidine derivatives can inhibit both AChE and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Structure–Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives is crucial for optimizing their biological activity. The presence of specific functional groups and the spatial arrangement of atoms significantly influence their interaction with biological targets. For instance, modifications on the piperidine ring can enhance selectivity and potency against specific enzymes or receptors .

Case Studies and Research Findings

Propriétés

IUPAC Name |

1-(4-amino-3-methylpiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-6-5-10(7(2)11)4-3-8(6)9;/h6,8H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKLQZZIOMRCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.